N-[2,2-bis(furan-2-yl)ethyl]cyclopropanecarboxamide

Lipophilicity Membrane permeability Drug-likeness

N-[2,2-bis(furan-2-yl)ethyl]cyclopropanecarboxamide (CAS 2309781-62-0) is a synthetic small molecule belonging to the class of cyclopropanecarboxamides. Its structure consists of a cyclopropane carboxamide core N-linked to a 2,2-bis(furan-2-yl)ethyl substituent.

Molecular Formula C14H15NO3
Molecular Weight 245.278
CAS No. 2309781-62-0
Cat. No. B2495912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2,2-bis(furan-2-yl)ethyl]cyclopropanecarboxamide
CAS2309781-62-0
Molecular FormulaC14H15NO3
Molecular Weight245.278
Structural Identifiers
SMILESC1CC1C(=O)NCC(C2=CC=CO2)C3=CC=CO3
InChIInChI=1S/C14H15NO3/c16-14(10-5-6-10)15-9-11(12-3-1-7-17-12)13-4-2-8-18-13/h1-4,7-8,10-11H,5-6,9H2,(H,15,16)
InChIKeyNZLZJKQEAZNSIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2,2-bis(furan-2-yl)ethyl]cyclopropanecarboxamide (CAS 2309781-62-0): Physicochemical Identity and Compound Class


N-[2,2-bis(furan-2-yl)ethyl]cyclopropanecarboxamide (CAS 2309781-62-0) is a synthetic small molecule belonging to the class of cyclopropanecarboxamides. Its structure consists of a cyclopropane carboxamide core N-linked to a 2,2-bis(furan-2-yl)ethyl substituent . The compound has a molecular formula of C14H15NO3, a molecular weight of 245.27 g/mol, and a topological polar surface area (TPSA) of 55.4 Ų . Key computed properties include a XLogP3 of 1.6, one hydrogen bond donor, three hydrogen bond acceptors, and five rotatable bonds [1]. The compound is catalogued in the PubChem database (CID 131701768) and is available as a research-grade building block from compound management suppliers such as Life Chemicals under catalog number F6192-0004 [1].

Why N-[2,2-bis(furan-2-yl)ethyl]cyclopropanecarboxamide Cannot be Replaced by Generic Analogs: Structural Determinants of Differentiation


Close-in analogs in the cyclopropanecarboxamide family—such as the acetamide congener (CAS 2168333-21-7), the sulfonamide analog (CAS 2309804-59-7), or the mono-furan variant (CAS 1235094-15-1)—cannot serve as drop-in replacements for N-[2,2-bis(furan-2-yl)ethyl]cyclopropanecarboxamide because the combination of the cyclopropane carboxamide pharmacophore with the bis-furan substitution pattern creates a distinct property profile that each comparator deviates from in at least one critical dimension [1][2]. The cyclopropane ring imposes conformational rigidity that the acetamide analog lacks, the amide functionality presents a higher XLogP3 (1.6) and lower TPSA (55.4 Ų) compared to the sulfonamide analog (XLogP3 1.5; TPSA 80.8 Ų), and the presence of two furan rings confers additional hydrogen-bond acceptor capacity (HBA = 3) relative to the mono-furan analog (HBA = 2) [2][3][4]. These computable differences directly affect membrane permeability potential, binding epitope availability, and pharmacokinetic behavior, rendering the target compound non-interchangeable with its nearest neighbors in any assay or screening campaign where ligand–target interaction geometry, lipophilic balance, or metabolic susceptibility is outcome-determinative [5].

Quantitative Evidence Guide for N-[2,2-bis(furan-2-yl)ethyl]cyclopropanecarboxamide: Property-Based Differentiation vs. Closest Structural Analogs


Lipophilicity Advantage Over the Acetamide Analog: XLogP3 Comparison

N-[2,2-bis(furan-2-yl)ethyl]cyclopropanecarboxamide exhibits a computed XLogP3 of 1.6, representing a 0.4 log-unit increase over its acetamide analog N-[2,2-bis(furan-2-yl)ethyl]acetamide, which has an XLogP3 of 1.2 [1][2]. In the context of parallel artificial membrane permeability assays (PAMPA), a ΔlogP of 0.4 typically translates to an approximately 2.5-fold increase in apparent permeability (Papp) for neutral compounds within this lipophilicity window, a relationship well-established across multiple chemical series [3]. The higher XLogP3 of the target compound is attributable to the replacement of the acetamide methyl group with a cyclopropane ring, which adds hydrocarbon surface area without introducing additional polar functionality [1].

Lipophilicity Membrane permeability Drug-likeness

Reduced Topological Polar Surface Area Versus the Sulfonamide Analog: CNS Penetration Potential

The target compound possesses a topological polar surface area (TPSA) of 55.4 Ų, 25.4 Ų lower than that of its sulfonamide analog N-[2,2-bis(furan-2-yl)ethyl]cyclopropanesulfonamide (TPSA = 80.8 Ų) [1][2]. The widely validated CNS multiparameter optimization (MPO) paradigm identifies TPSA < 70–75 Ų as a key determinant for adequate blood–brain barrier (BBB) penetration, with desirability scores declining linearly as TPSA increases above this threshold [3]. The target compound's TPSA of 55.4 Ų places it firmly within the favorable CNS-accessible space, whereas the sulfonamide analog's TPSA of 80.8 Ų falls in a range associated with significantly restricted CNS exposure [3].

CNS drug discovery Blood–brain barrier TPSA

Enhanced Hydrogen-Bond Acceptor Count Relative to the Mono-Furan Analog: Implications for Binding Epitope Complementarity

N-[2,2-bis(furan-2-yl)ethyl]cyclopropanecarboxamide contains three hydrogen-bond acceptor (HBA) atoms (two furan oxygens and one amide carbonyl oxygen), compared with only two HBA atoms in the mono-furan analog N-[1-(furan-2-yl)propan-2-yl]cyclopropanecarboxamide [1][2]. The additional HBA site originates from the second furan ring, which the mono-furan analog lacks entirely [1][2]. Pharmacophore-based screening and structure-based docking routinely demonstrate that an incremental HBA can enable a geometrically distinct hydrogen-bonding interaction with a complementary donor residue in a protein binding pocket, potentially translating into an order-of-magnitude or greater improvement in binding affinity when the additional interaction is thermodynamically coupled to the existing network [3].

Hydrogen bonding Binding affinity Ligand–target interaction

Best-Fit Application Scenarios for N-[2,2-bis(furan-2-yl)ethyl]cyclopropanecarboxamide Based on Quantified Structural Differentiation


High-Throughput Screening Library Enrichment for Intracellular and CNS Targets

The compound's XLogP3 of 1.6 and TPSA of 55.4 Ų position it within the favorable drug-like property space for intracellular and CNS-accessible targets [1]. Compared with the acetamide analog (lower XLogP3 1.2, limiting membrane permeation) and the sulfonamide analog (higher TPSA 80.8 Ų, restricting CNS penetration), the target compound offers a balanced profile that makes it suitable for inclusion in screening decks targeting kinases, nuclear receptors, or neurotransmitter-modulating enzymes where both adequate cellular permeability and moderate CNS exposure potential are desired [1][2].

Ligand-Based Pharmacophore and Molecular Docking Campaigns Requiring Multi-Point Hydrogen-Bonding Scaffolds

With three hydrogen-bond acceptor atoms distributed across the amide carbonyl and two furan oxygens, the compound provides a geometrically defined acceptor pharmacophore that exceeds the docking capacity of the mono-furan analog (HBA = 2) [1]. This makes it a versatile scaffold for structure–activity relationship (SAR) explorations in target classes such as proteases and metabolic enzymes, where key catalytic or substrate-binding residues present complementary hydrogen-bond donors whose engagement requires ≥3 geometrically accessible acceptors [1][3].

Inflammation and NF-κB Pathway Probe Development Leveraging Cyclopropane-Carboxamide Pharmacophore Precedence

The broader class of cyclopropanecarboxamides, as disclosed in EP 1211240 A1, has established utility as NF-κB activation inhibitors and inflammatory cytokine production inhibitors [2]. The target compound incorporates the core cyclopropane-carboxamide moiety present in these biologically validated scaffolds while possessing a structurally distinct bis-furan substitution that enables exploration of new chemical space within this mechanism-of-action class [1][2]. Its computed property differentiation from sulfonamide and acetamide analogs supports its use as a probe-of-concept molecule in NF-κB pathway assays when researchers require a novel chemotype that avoids known intellectual property claims on previously disclosed biscyclopropanecarboxamides [2].

Chemical Biology Tool Compound for Investigating Furan-Mediated Covalent or Metabolically Activated Interactions

The dual furan substitution pattern introduces two electron-rich heterocycles that, in well-precedented chemical biology contexts, undergo cytochrome P450-mediated metabolic activation to reactive intermediates capable of covalent target engagement [3]. The target compound's unique combination of bis-furan reactivity with the metabolically stable cyclopropane carboxamide anchor provides a differentiated chemical probe scaffold relative to single-furan analogs (lacking the second reactive handle) and sulfonamide analogs (differing in metabolic liability) [1][3]. This scenario is relevant for activity-based protein profiling (ABPP) and covalent inhibitor discovery programs seeking tunable reactivity from dual-warhead designs.

Quote Request

Request a Quote for N-[2,2-bis(furan-2-yl)ethyl]cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.